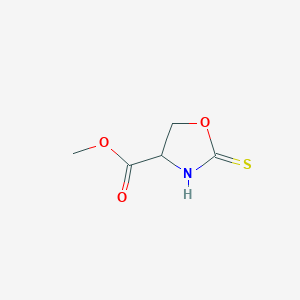
Methyl 2-thioxooxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-thioxooxazolidine-4-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
The synthesis of Methyl 2-thioxooxazolidine-4-carboxylate typically involves the reaction of thioamides with α-halo esters in the presence of a base. One common method includes the use of methyl α-chloroacetoacetate and thioamide derivatives in absolute ethanol to yield the corresponding methyl ester derivatives . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Methyl 2-thioxooxazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.
Scientific Research Applications
Methyl 2-thioxooxazolidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Methyl 2-thioxooxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
Methyl 2-thioxooxazolidine-4-carboxylate can be compared to other thiazolidine derivatives, such as:
2-Methylthiazolidine-4-carboxylic acid: Similar in structure but lacks the ester group.
Thiazole derivatives: These compounds share the thiazole ring but differ in their substituents and biological activities.
Oxazolidinones: These compounds have a similar ring structure but contain an oxygen atom instead of sulfur. The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H7NO3S |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
methyl 2-sulfanylidene-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C5H7NO3S/c1-8-4(7)3-2-9-5(10)6-3/h3H,2H2,1H3,(H,6,10) |
InChI Key |
XNTOVDGECONTTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















